molecular formula C12H14N2O3 B2691229 Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate CAS No. 500728-16-5

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

Cat. No.: B2691229
CAS No.: 500728-16-5
M. Wt: 234.255
InChI Key: VDWCBOWYLRLNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis: The compound is synthesized via hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol, followed by recrystallization . Alternative methods for related compounds involve alkylation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) .

Biological Relevance: Quinoxaline derivatives are associated with diverse bioactivities, including anticancer, antimicrobial, and antidiabetic properties .

Properties

IUPAC Name

ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCBOWYLRLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, have demonstrated notable antimicrobial properties. A study highlighted that compounds in this class exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that quinoxaline derivatives can inhibit inflammatory responses. This compound has been shown to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways . The structure of this compound facilitates interactions with targets involved in cancer progression.

Antidiabetic Activity

This compound has also been studied for its antidiabetic properties. It has shown the ability to enhance insulin sensitivity and reduce blood glucose levels in animal models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the quinoxaline core. The compound's mechanism of action is believed to involve the inhibition of key enzymes and modulation of signaling pathways relevant to its biological activities.

Case Studies

StudyApplicationFindings
Teja et al., 2016AntimicrobialDemonstrated effectiveness against Gram-positive bacteria
Guirado et al., 2012Anti-inflammatoryReduced TNF-alpha levels in vitro
Abbas et al., 2015AnticancerInduced apoptosis in breast cancer cell lines
Kulkarni et al., 2012AntidiabeticImproved glucose tolerance in diabetic rats

Comparison with Similar Compounds

Positional Isomers: 1-yl vs. 2-yl Substitution

A key positional isomer, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, differs in the ester attachment site (2-position vs. 1-position). This alters hydrogen-bonding patterns:

  • 2-yl isomer : Intermolecular N2—H···O2 interactions (2.816 Å) are prominent, leading to distinct crystal packing .

Table 1: Structural and Crystallographic Differences |-------------------------|--------------------------------|-----------------------------| | Substituent Position | 1-position | 2-position | | Key H-Bond | N1—H···O1 (intramolecular) | N2—H···O2 (intermolecular) | | Crystal Packing | Layered, parallel to (112) | Undisclosed (similar layers)| | Disorder Ratio (CH/NH) | 93:7 | Not reported |

Functional Group Variations: Ester vs. Acid

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (C₁₀H₁₀N₂O₃) replaces the ethyl ester with a carboxylic acid group. This modification impacts physicochemical properties:

  • Solubility : The acid form (logP ~1.5) is more polar than the ester (logP ~2.3), affecting bioavailability .
  • Synthetic Route : The acid derivative may require hydrolysis of the ester under acidic/basic conditions.

Table 2: Functional Group Comparison |-------------------------|--------------------------------|------------------------------| | Molecular Weight | 234.25 g/mol | 206.2 g/mol | | Key Functional Group | Ethyl ester (COOEt) | Carboxylic acid (COOH) | | Bioactivity | Anticancer, antimicrobial | Potential prodrug form |

Heterocyclic Core Modifications

5-Isopropyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (C₁₉H₁₇O₆) replaces the quinoxaline ring with an isobenzofuran system. Key differences include:

  • Heteroatoms : Isobenzofuran lacks nitrogen atoms, reducing hydrogen-bonding capacity.
  • Spectral Data: IR shows a carbonyl peak at 1756 cm⁻¹ (ester) vs. 1620 cm⁻¹ (quinoxaline ketone) .

Table 3: Heterocyclic System Comparison |-------------------------|--------------------------------|--------------------------------| | Core Structure | Tetrahydroquinoxaline | Isobenzofuran | | Key Functional Groups | 3-oxo, NH/CH | 3-oxo, ester substituents | | Yield | Not specified (recrystallized) | 78% (recrystallized) |

Biological Activity

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a quinoxaline derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}N2_2O3_3
  • CAS Number : 500728-16-5
  • IUPAC Name : Ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate

The compound's structure includes a quinoxaline ring, which is significant for its biological interactions. The presence of the keto group and the ethyl acetate moiety contributes to its reactivity and biological properties.

Quinoxaline derivatives, including this compound, interact with various biochemical pathways:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : It exhibits activity against a range of pathogens by disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anti-inflammatory Properties : The compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Anticancer Activity

Research has demonstrated that this compound can inhibit various cancer cell lines. A study reported an IC50_{50} value in the low micromolar range against human breast cancer cells (MCF-7), indicating significant cytotoxicity .

Antimicrobial Activity

The compound has been tested against several bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have indicated that this compound reduces the production of nitric oxide (NO) in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50}/MIC (µg/mL)
AnticancerMCF-7 (breast cancer)Low micromolar
AntimicrobialStaphylococcus aureus32
Escherichia coli64
Anti-inflammatoryActivated macrophagesReduced NO production

Case Study: Anticancer Mechanism

In a study investigating the anticancer properties of this compound, it was found to induce apoptosis in MCF-7 cells via the intrinsic pathway. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development.
  • Agrochemicals : Due to its biological activity against pests and pathogens, it may be useful in formulating new agrochemical products.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, and what are the critical reaction parameters?

The compound is synthesized via catalytic hydrogenation of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under hydrogen atmosphere for 10 hours. Post-reaction, the product is isolated by filtration, solvent removal under reduced pressure, and recrystallization from ethanol to yield yellow crystals . Key parameters include catalyst loading, reaction time, and solvent purity to avoid side reactions.

Q. How is the crystal structure of this compound determined, and what are its key geometric features?

Single-crystal X-ray diffraction data are collected using a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The structure is solved via direct methods with SHELXT and refined using SHELXL . Key features include:

  • Disorder : The heterocyclic ring (C8/N2) and O2 atom exhibit a 93:7 occupancy ratio, refined using constrained geometric parameters .
  • Hydrogen bonding : Intramolecular N1—H1A···O1 (2.87 Å, 177°) stabilizes the ester group, while intermolecular C3—H3···O3 (3.51 Å, 165°) and C8—H8···O1 (3.44 Å, 148°) interactions govern layered packing parallel to the (112) plane .

Q. What role do hydrogen bonds play in the supramolecular assembly of this compound?

The crystal packing is stabilized by a combination of N—H···O and C—H···O hydrogen bonds, forming layers parallel to the (112) plane. These interactions include:

D—H···AD···A (Å)D—H···A (°)Symmetry Code
N1—H1A···O12.866177−x, −y+1, −z+1
C3—H3···O33.508165x+1, y, z
These bonds are critical for maintaining structural rigidity and influencing physicochemical properties .

Advanced Research Questions

Q. How can crystallographic disorder in the heterocyclic ring and ester group be resolved during refinement?

Disorder is modeled using a two-component split model (93:7 occupancy) with SHELXL. Geometric restraints are applied to bond lengths and angles for disordered atoms (e.g., C8A, N2A, O2A). Hydrogen atoms in disordered regions are included as riding contributions with isotropic displacement parameters. Residual electron density peaks (up to 1.15 eÅ⁻³) are attributed to minor unresolved components .

Q. What contradictions arise in interpreting diffraction data, and how are they addressed?

Multi-component crystals (rotated by ~7.3° about non-special axes) complicate data integration. The raw data are processed using SAINT with a two-component orientation file from CELL_NOW. Absorption corrections are applied via TWINABS to mitigate errors from overlapping reflections. Final refinement metrics: Rint = 0.028, R1 = 0.061 (I > 2σ(I)) .

Q. How does this compound’s reactivity compare to analogous quinoxaline derivatives in medicinal chemistry?

Unlike racemic analogs, this compound’s stereochemical stability under catalytic conditions (e.g., asymmetric organocatalysis) remains unexplored. Comparative studies with ethyl 4-chloroacetoacetate (CAS 638-07-3) suggest that substituent positioning on the quinoxaline ring modulates bioactivity (e.g., antimicrobial, anticancer) but requires further mechanistic validation .

Q. What methodological advancements in SHELX software are critical for refining this structure?

SHELXL2018 enables robust handling of disorder through PART instructions and restraints for anisotropic displacement parameters. Key features include:

  • TWIN/BASF commands : For multi-component data refinement.
  • SIMU/SADI restraints : To manage geometric irregularities in disordered regions.
  • HKLF 5 format : For integrating multi-orientation datasets .

Methodological Recommendations

  • Crystallization : Optimize solvent polarity (ethanol/water mixtures) to enhance crystal quality and reduce twinning.
  • Data Collection : Use high-resolution detectors (e.g., CCD or CMOS) with φ-slicing to resolve overlapping reflections in multi-component crystals .
  • Refinement : Validate hydrogen-bond networks using Mercury or OLEX2 to ensure geometric plausibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.